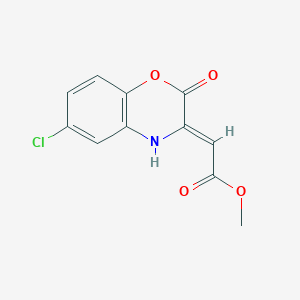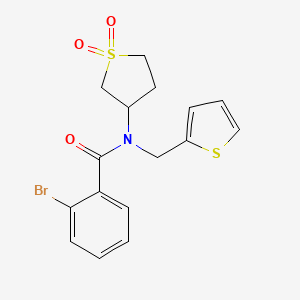![molecular formula C26H17FN4O2S B11580115 (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580115.png)
(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazole and triazole rings, followed by their fusion with the indole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. For example, the formation of the thiazole ring may require the use of sulfur-containing reagents and a base, while the triazole ring formation might involve azide intermediates and a cyclization step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl groups in the thiazole and triazole rings can be reduced to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield oxindole derivatives, while substitution of the fluorine atom could yield a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole and triazole rings, which are known to exhibit biological activity, makes this compound a promising candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. For example, it may be tested for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or cell-based assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other molecules that contain thiazole, triazole, and indole moieties. Examples include:
- (3Z)-3-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this molecule a unique and valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C26H17FN4O2S |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(5Z)-2-(4-fluorophenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H17FN4O2S/c1-15-6-8-16(9-7-15)14-30-20-5-3-2-4-19(20)21(24(30)32)22-25(33)31-26(34-22)28-23(29-31)17-10-12-18(27)13-11-17/h2-13H,14H2,1H3/b22-21- |
Clé InChI |
CSUFIRCKLXDCJJ-DQRAZIAOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)/C2=O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-methylphenyl)-3-(1-oxo-1-piperidin-1-ylpropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580036.png)
![7-benzyl-2-(2-chlorophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11580045.png)

![5-[(4-Bromo-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580052.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580062.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580068.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide](/img/structure/B11580073.png)
![N-(2-methoxyethyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11580077.png)
![ethyl 5-[3-(1H-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580090.png)

![(5Z)-5-(3-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580095.png)
![N-(4-chlorobenzyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11580105.png)

![1-(3-Ethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580109.png)
